1-[2-(2,4-Dichlorophenoxy)acetyl]imidazolidin-2-one
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Overview
Description
2-Imidazolidinone,1-[2-(2,4-dichlorophenoxy)acetyl]- is a compound that belongs to the class of imidazolidinones. Imidazolidinones are five-membered ring heterocycles structurally related to imidazolidine. This compound features a saturated C3N2 nucleus with a urea or amide functional group in the 2 or 4 positions . The presence of the 2,4-dichlorophenoxyacetyl group adds unique properties to this compound, making it significant in various scientific and industrial applications.
Preparation Methods
The synthesis of 2-Imidazolidinone,1-[2-(2,4-dichlorophenoxy)acetyl]- involves several steps. One common method includes the reaction of 2-imidazolidinone with 2,4-dichlorophenoxyacetic acid under specific conditions. The reaction typically requires a dehydrating agent such as diphenylphosphoryl azide (DPPA) and a base like tetramethylphenylguanidine (PhTMG) in solvents such as acetonitrile or dichloromethane at temperatures ranging from -40°C to room temperature . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-Imidazolidinone,1-[2-(2,4-dichlorophenoxy)acetyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorinated positions, using reagents like sodium methoxide or potassium tert-butoxide.
Scientific Research Applications
2-Imidazolidinone,1-[2-(2,4-dichlorophenoxy)acetyl]- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-Imidazolidinone,1-[2-(2,4-dichlorophenoxy)acetyl]- involves its interaction with specific molecular targets and pathways. The compound can form iminium ions with carbonyl groups of α,β-unsaturated aldehydes and enones, leading to the activation of these substrates and facilitating various chemical reactions . This iminium activation lowers the substrate’s lowest unoccupied molecular orbital (LUMO), making it more reactive .
Comparison with Similar Compounds
2-Imidazolidinone,1-[2-(2,4-dichlorophenoxy)acetyl]- can be compared with other similar compounds, such as:
1,3-Dimethyl-2-imidazolidinone: A polar solvent and Lewis base used in various chemical reactions.
4-Imidazolidinone derivatives: These compounds are prepared from phenylalanine and have applications in pharmaceuticals.
Imidazolones: Oxo derivatives of imidazoline, used in herbicides and other applications.
The uniqueness of 2-Imidazolidinone,1-[2-(2,4-dichlorophenoxy)acetyl]- lies in its specific functional groups and the resulting chemical and biological properties, making it valuable in diverse fields of research and industry.
Properties
CAS No. |
35767-81-8 |
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Molecular Formula |
C11H10Cl2N2O3 |
Molecular Weight |
289.11 g/mol |
IUPAC Name |
1-[2-(2,4-dichlorophenoxy)acetyl]imidazolidin-2-one |
InChI |
InChI=1S/C11H10Cl2N2O3/c12-7-1-2-9(8(13)5-7)18-6-10(16)15-4-3-14-11(15)17/h1-2,5H,3-4,6H2,(H,14,17) |
InChI Key |
OUNXZJRZRWIRKS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)N1)C(=O)COC2=C(C=C(C=C2)Cl)Cl |
solubility |
31 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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